3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenol with 3-chloropropanol in the presence of a base to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then subjected to a nucleophilic substitution reaction with (1S)-1-phenylethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidoyl group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol involves its interaction with specific molecular targets. The phenylethyl group may interact with receptor sites, while the phenoxypropanol moiety can modulate enzymatic activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-(phenyldiazenyl)phenoxy)propan-1-ol: Similar structure but with a phenyldiazenyl group.
3-Phenoxy-1-propanol: Lacks the imidoyl and phenylethyl groups.
Uniqueness
3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
650598-85-9 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[4-[C-methyl-N-[(1S)-1-phenylethyl]carbonimidoyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C19H23NO2/c1-15(17-7-4-3-5-8-17)20-16(2)18-9-11-19(12-10-18)22-14-6-13-21/h3-5,7-12,15,21H,6,13-14H2,1-2H3/t15-/m0/s1 |
InChI Key |
SXRRVFPBZBWJIF-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C(C)C2=CC=C(C=C2)OCCCO |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(C)C2=CC=C(C=C2)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.